

IUPAC name and synonyms for 1-Ethyl-2-methyl-1H-indole

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Compound of Interest

Compound Name: 1-Ethyl-2-methyl-1H-indole

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An In-Depth Technical Guide to **1-Ethyl-2-methyl-1H-indole**: Synthesis, Properties, and Applications

Introduction

The indole nucleus, a heterocyclic scaffold composed of a fused benzene and pyrrole ring, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged" structure, its derivatives are prevalent in a vast array of natural products, alkaloids, and pharmacologically active compounds, playing critical roles in numerous biological processes.^{[1][2]} The versatility of the indole ring allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired biological activities.^[2]

Among the vast library of indole derivatives, **1-Ethyl-2-methyl-1H-indole** stands out as a key synthetic intermediate and a versatile building block.^[3] Its specific substitution pattern—an ethyl group at the N1 position and a methyl group at the C2 position—predefines its reactivity and provides a stable, functionalized core for constructing more complex molecules. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, physicochemical properties, reactivity, and diverse applications of this valuable compound.

Nomenclature and Structural Identification

Correctly identifying a chemical entity is fundamental for scientific communication and reproducibility. The compound is systematically named according to IUPAC nomenclature, and

is also known by several common synonyms in commercial and literature contexts.

Table 1: Compound Identifiers for **1-Ethyl-2-methyl-1H-indole**

Identifier	Value	Source
IUPAC Name	1-ethyl-2-methyl-1H-indole	[4]
Synonyms	1-Ethyl-2-methylindole, N-Ethyl-2-methylindole	[4] [5]
CAS Number	40876-94-6	[3] [6]
Molecular Formula	C ₁₁ H ₁₃ N	[4] [6]
PubChem CID	170432	[3] [4]
EC Number	255-121-3	[4]

| MDL Number | MFCD01632168 |[\[3\]](#) |

Physicochemical Properties

The physical and chemical properties of **1-Ethyl-2-methyl-1H-indole** dictate its handling, storage, and behavior in reaction media. It is typically supplied as a liquid with a characteristic aromatic profile.

Table 2: Physicochemical Data for **1-Ethyl-2-methyl-1H-indole**

Property	Value	Source
Molecular Weight	159.23 g/mol	[6]
Appearance	White to light yellow clear liquid	[3]
Boiling Point	266-267 °C (lit.)	[7]
Density	1.02 g/mL at 25 °C (lit.)	[3]
Refractive Index (n ₂₀ /D)	1.587 (lit.)	[7]

| Storage Conditions | Store at room temperature, often under an inert atmosphere (Argon) [\[\[3\]](#)
[\[6\]](#) |

Synthesis and Mechanistic Insights

The synthesis of **1-Ethyl-2-methyl-1H-indole** is most commonly achieved through the direct N-alkylation of the readily available precursor, 2-methylindole. This approach is favored for its efficiency and straightforward execution.

Primary Synthetic Route: N-Alkylation of 2-Methylindole

The most direct synthesis involves a classic nucleophilic substitution (S_N2) reaction. The nitrogen atom of the indole ring, while weakly basic, can be deprotonated by a strong base to form a highly nucleophilic indolide anion. This anion then readily attacks an ethyl halide, such as ethyl iodide, to form the N-alkylated product.

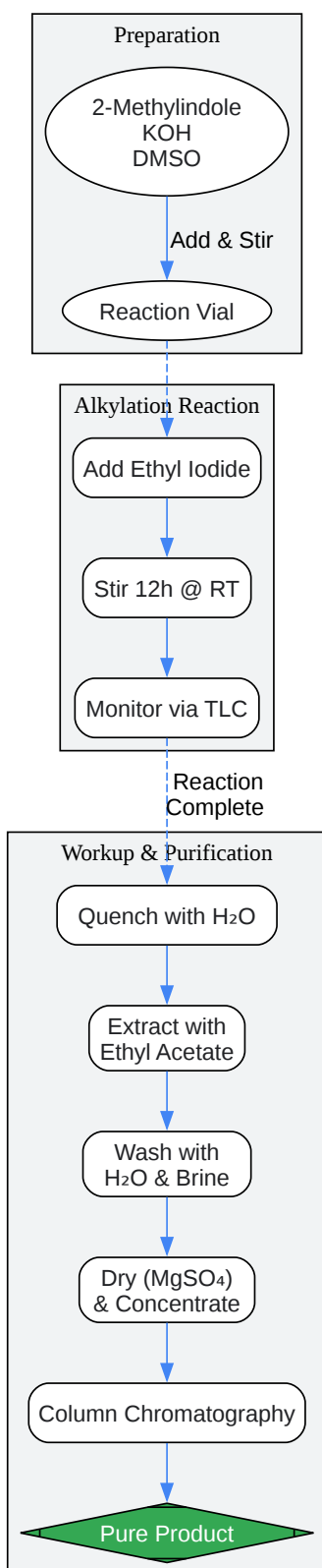
Causality of Experimental Choice:

- **Starting Material:** 2-Methylindole is a commercially available and relatively inexpensive starting material.[\[8\]](#)[\[9\]](#)
- **Base:** Potassium hydroxide (KOH) is a strong, cost-effective base sufficient to deprotonate the indole nitrogen, which has a pK_a of approximately 17 in DMSO.
- **Solvent:** A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal as it effectively solvates the potassium cation, leaving the indolide anion highly reactive, thereby accelerating the S_N2 reaction rate.[\[7\]](#)
- **Alkylating Agent:** Ethyl iodide is a highly effective electrophile due to the excellent leaving group ability of iodide.

Experimental Protocol: Synthesis of 1-Ethyl-2-methyl-1H-indole[\[8\]](#)

- **Preparation:** To a reaction vial containing 2-methylindole (1.52 mmol), add 6 mL of a solution of potassium hydroxide (6.89 mmol) dissolved in DMSO.

- Addition of Alkylating Agent: To the stirred mixture, add ethyl iodide (3.04 mmol).
- Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding 15 mL of water.
- Extraction: Extract the aqueous mixture with ethyl acetate (2 x 15 mL).
- Washing: Combine the organic phases and wash sequentially with water (10 mL) and brine (20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography (eluent: ethyl ether/petroleum ether) to afford **1-Ethyl-2-methyl-1H-indole** as a red oil (83% yield reported in a similar synthesis).^[7]

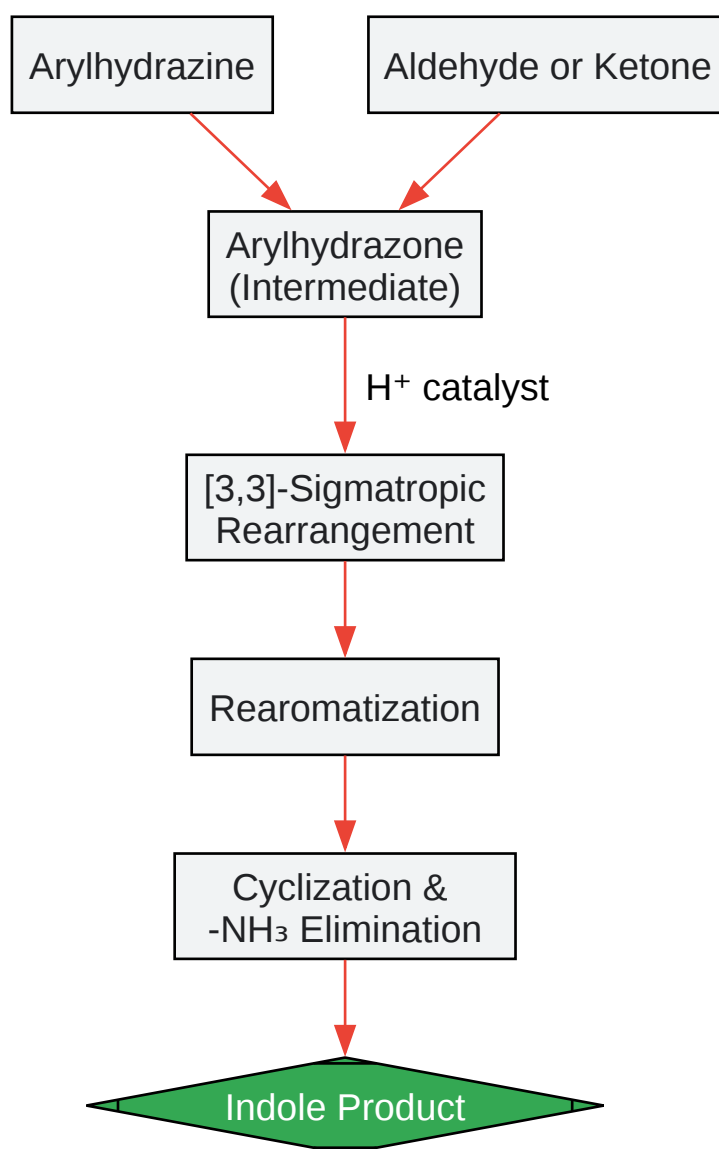


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Workflow for the N-Alkylation of 2-Methylindole.

Contextual Synthetic Strategy: Fischer Indole Synthesis

While direct alkylation is used for this specific compound, the foundational method for creating the indole scaffold itself is often the Fischer indole synthesis.[10] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone. Understanding this classic method provides essential context for indole chemistry.



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Generalized Mechanism of the Fischer Indole Synthesis.

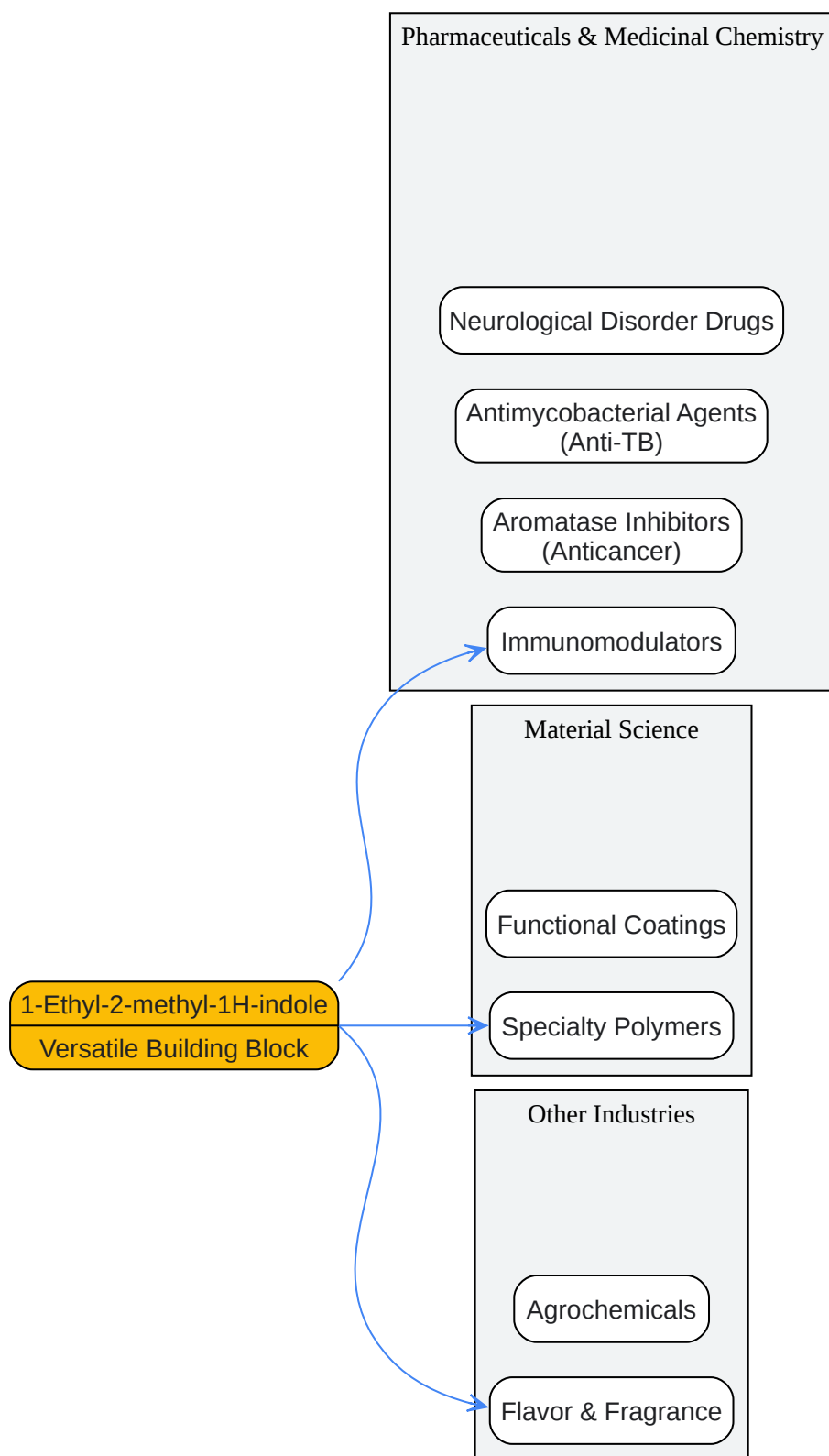
Analytical Characterization

The structural verification of **1-Ethyl-2-methyl-1H-indole** relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR):
 - ^1H NMR: The spectrum is expected to show a characteristic triplet for the $-\text{CH}_3$ of the ethyl group (~ 1.4 ppm) and a quartet for the $-\text{CH}_2-$ group (~ 4.1 ppm). A singlet for the C2-methyl group should appear around 2.4 ppm. The aromatic protons on the benzene ring will appear as a complex multiplet pattern between 7.0 and 7.6 ppm, and the C3-proton will be a singlet around 6.2 ppm.
 - ^{13}C NMR: The spectrum will show distinct signals for the two ethyl carbons, the C2-methyl carbon, and the eight carbons of the indole ring system.
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will exhibit a strong molecular ion peak (M^+) at $m/z = 159$. A prominent fragment is expected at $m/z = 130$, corresponding to the loss of the ethyl group radical, forming a stable 2-methyl-1H-indolyl cation. This fragmentation pattern is consistent with related structures like 2-methyl-1H-indole.[8]
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching vibrations for both aromatic ($\sim 3100\text{-}3000\text{ cm}^{-1}$) and aliphatic ($\sim 3000\text{-}2850\text{ cm}^{-1}$) groups. Strong absorptions corresponding to the C=C stretching of the aromatic and pyrrole rings will be visible in the $1600\text{-}1450\text{ cm}^{-1}$ region.

Applications in Research and Development

The utility of **1-Ethyl-2-methyl-1H-indole** stems from its role as a functionalized core, enabling the synthesis of more elaborate molecules across various scientific disciplines.[3]



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Key Application Areas for **1-Ethyl-2-methyl-1H-indole**.

Pharmaceutical and Medicinal Chemistry

The indole scaffold is a mainstay in drug discovery, and **1-Ethyl-2-methyl-1H-indole** serves as a key precursor for novel therapeutic agents.^{[2][11]} It has been explicitly identified as a reactant for the preparation of:

- **Potential Immunomodulators:** Used in the synthesis of (2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids.^[12]
- **Anticancer Agents:** Serves as a building block for potential non-steroidal aromatase inhibitors.^[12]
- **Antimycobacterial Agents:** Employed in the development of compounds targeting mycobacteria, the causative agents of tuberculosis.^[12]
- **Neurological Drugs:** The indole framework is central to many neurological drugs, and this compound is a valuable intermediate for new drug candidates in this area.^[3]

Material Science and Other Industries

Beyond pharmaceuticals, the stability and chemical properties of the indole ring are leveraged in material science.

- **Polymers and Coatings:** It is used in the formulation of advanced materials due to its chemical resistance and stability.^[3]
- **Flavor and Fragrance:** Its unique aromatic properties make it a useful component in creating specific scents and flavor profiles.^[3]

Conclusion

1-Ethyl-2-methyl-1H-indole is a chemical compound of significant value to the scientific community. Its well-defined structure, straightforward synthesis, and versatile reactivity make it an indispensable building block in organic chemistry. For researchers in drug discovery, its role as a precursor to complex molecules targeting cancer, infectious diseases, and neurological disorders underscores its importance. As the demand for novel chemical entities continues to grow, the utility and application of strategically functionalized scaffolds like **1-Ethyl-2-methyl-**

1H-indole will undoubtedly expand, paving the way for future innovations in medicine and material science.

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